molecular formula C22H25BrN2O2 B11231992 1-(4-bromophenyl)-N-[2-(morpholin-4-yl)phenyl]cyclopentanecarboxamide

1-(4-bromophenyl)-N-[2-(morpholin-4-yl)phenyl]cyclopentanecarboxamide

Cat. No.: B11231992
M. Wt: 429.3 g/mol
InChI Key: UZCFLBFZVGPDKS-UHFFFAOYSA-N
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Description

1-(4-BROMOPHENYL)-N-[2-(MORPHOLIN-4-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound that features a bromophenyl group, a morpholinyl group, and a cyclopentane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMOPHENYL)-N-[2-(MORPHOLIN-4-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the bromination of phenyl derivatives, followed by the introduction of the morpholinyl group through nucleophilic substitution reactions. The final step often involves the formation of the cyclopentane carboxamide moiety under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMOPHENYL)-N-[2-(MORPHOLIN-4-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized under specific conditions to form corresponding phenol derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, leading to the formation of phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenol derivatives, while substitution reactions can produce a variety of new compounds with different functional groups.

Scientific Research Applications

1-(4-BROMOPHENYL)-N-[2-(MORPHOLIN-4-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-BROMOPHENYL)-N-[2-(MORPHOLIN-4-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-BROMOPHENYL)-N-[2-(MORPHOLIN-4-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE is unique due to its combination of a bromophenyl group, a morpholinyl group, and a cyclopentane carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H25BrN2O2

Molecular Weight

429.3 g/mol

IUPAC Name

1-(4-bromophenyl)-N-(2-morpholin-4-ylphenyl)cyclopentane-1-carboxamide

InChI

InChI=1S/C22H25BrN2O2/c23-18-9-7-17(8-10-18)22(11-3-4-12-22)21(26)24-19-5-1-2-6-20(19)25-13-15-27-16-14-25/h1-2,5-10H,3-4,11-16H2,(H,24,26)

InChI Key

UZCFLBFZVGPDKS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Br)C(=O)NC3=CC=CC=C3N4CCOCC4

Origin of Product

United States

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